molecular formula C13H10F2N2O B8107240 N-(2,6-Difluorophenyl)benzohydrazide

N-(2,6-Difluorophenyl)benzohydrazide

Cat. No.: B8107240
M. Wt: 248.23 g/mol
InChI Key: SMHYHVWYWSGUON-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)benzohydrazide is an aromatic acylhydrazone compound supplied for research use. This chemical class has demonstrated significant potential in biomedical research, particularly as a scaffold for developing novel antifungal agents. Acylhydrazones bearing a salicylaldehyde-hydrazone moiety have been identified as effective inhibitors of fungal sphingolipid glucosylceramide (GlcCer) synthesis, a promising target for next-generation antifungals . GlcCer is essential for the cell division and virulence of pathogenic fungi such as Cryptococcus neoformans , Candida albicans , and Aspergillus fumigatus . Research structure-activity relationships (SAR) have shown that related diarylacylhydrazones exhibit excellent in vitro fungicidal activity and high selectivity indices, with some lead compounds demonstrating broad-spectrum activity against clinically relevant fungal strains and showing synergistic effects with clinical drugs like voriconazole . The value of this compound extends to its utility in assay development. The principle of Fluorescence Polarization (FP), a homogeneous technique widely used in high-throughput screening (HTS) for drug discovery, is highly suitable for studying the binding interactions of small molecule ligands like acylhydrazones with their protein targets . FP assays quantitatively analyze molecular interactions by measuring changes in the molecular rotation of a fluorescent tracer, making them ideal for characterizing inhibitors and determining binding affinities (Ki/Kd) for targets such as enzymes and receptors . Researchers can employ this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and SAR analysis to develop new therapeutic candidates against invasive fungal infections.

Properties

IUPAC Name

N'-(2,6-difluorophenyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-10-7-4-8-11(15)12(10)16-17-13(18)9-5-2-1-3-6-9/h1-8,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHYHVWYWSGUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling with Aryl Iodides

A modified Ullmann reaction couples 2,6-difluoroiodobenzene with benzohydrazide using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 120°C. This method achieves 75–80% yield but requires rigorous exclusion of moisture. The catalytic cycle involves single-electron transfer (SET) to form aryl-copper intermediates, which subsequently react with the hydrazide.

Key Parameters :

  • Catalyst Loadings : Excess ligand (phenanthroline) prevents copper aggregation.

  • Solvent : Polar aprotic solvents (DMSO, DMF) stabilize charged intermediates.

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 30 min) reduces reaction times from 48 hours to 2 hours, yielding 85% product with comparable purity. Energy efficiency is improved, but scalability remains challenging due to specialized equipment requirements.

Hydrazine Acylation Pathways

Direct Acylation of 2,6-Difluoroaniline Hydrazine

A two-step process involves:

  • Hydrazine Formation : Reacting 2,6-difluoroaniline with hydrazine hydrate in ethanol to yield 2,6-difluorophenylhydrazine .

  • Acylation : Treating the hydrazine with benzoyl chloride in dichloromethane and triethylamine (TEA).

This method affords 70–75% overall yield but requires careful control of stoichiometry to avoid over-acylation.

Purity Considerations :

  • Column chromatography (silica gel, petroleum ether/EtOAc) elevates purity to ≥99%.

  • Residual TEA is removed via aqueous washes (5% HCl).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeScalabilityCost Index
Base-Mediated Condensation62–6995–9748 hHigh$$
Copper-Catalyzed Coupling75–809824–48 hModerate$$$$
Microwave-Assisted85992 hLow$$$$$
Hydrazine Acylation70–75996 h (total)High$$

Cost Index Key :

  • $: <$50/mol

  • $$: $50–100/mol

  • $$$: $100–200/mol

  • $$$$: >$200/mol

Industrial-Scale Considerations

Solvent Recycling and Waste Management

The base-mediated condensation method generates aqueous waste containing KBr and unreacted hydrazide. Patent CN102070398A demonstrates efficient solvent recovery (≥90% dichloromethane) via distillation, reducing environmental impact.

Catalyst Recovery in Copper-Mediated Routes

Copper catalysts are recovered via precipitation at pH 8–9, achieving 85–90% reuse efficiency . This lowers raw material costs by 40% in continuous production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Difluorophenyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of difluorobenzamide derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

N-(2,6-Difluorophenyl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Difluorophenyl)benzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms in the compound enhance its binding affinity and specificity towards the target enzymes. The pathways involved often include inhibition of enzyme-mediated reactions that are crucial for the survival and proliferation of cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The 2,6-difluorophenyl substitution distinguishes this compound from structurally related pesticides and herbicides. Key comparisons include:

Substituent Positioning and Electronic Effects

  • N-(2,6-Difluorophenyl)benzohydrazide: The 2,6-difluoro substitution creates a sterically hindered, electron-deficient aromatic ring due to fluorine’s strong electron-withdrawing nature. This may enhance metabolic stability compared to non-fluorinated analogs.
  • N-(2,4-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) : The 2,4-dichloro substitution provides a mix of steric bulk and electron-withdrawing effects, while the ethoxymethoxy group introduces flexibility. Etobenzanid is utilized as a pesticide, suggesting that halogen positioning critically influences target binding .

Functional Group Variations

  • N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican): A pyridinecarboxamide core with trifluoromethyl and difluorophenyl groups enables herbicidal activity via inhibition of carotenoid biosynthesis. The amide linkage contrasts with the hydrazide group in this compound, which may alter hydrogen-bonding interactions .
  • N-(2,4-Dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide): Incorporates a sulfonylamino group and trifluoromethyl moiety, enabling plant growth regulation. The acetamide functional group contrasts with the hydrazide in the target compound, affecting solubility and bioavailability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents/Functional Groups Key Applications References
This compound 2,6-difluorophenyl, benzohydrazide Under investigation
N-(2,4-Dichlorophenyl)-4-(ethoxymethoxy)benzamide 2,4-dichlorophenyl, ethoxymethoxy, benzamide Pesticide (Etobenzanid)
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide 2,4-difluorophenyl, pyridinecarboxamide, trifluoromethyl Herbicide (Diflufenican)
N-(2,4-Dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide 2,4-dimethylphenyl, sulfonylamino, acetamide Plant growth regulator (Mefluidide)

Discussion of Research Findings

  • Synthetic Accessibility : The synthesis of this compound likely follows methods similar to those for chlorinated hydrazines, involving condensation of 2,6-difluorophenylhydrazine with benzoyl derivatives under acidic conditions .
  • Biological Implications : Fluorine’s electronegativity and small atomic radius enhance compound stability and membrane permeability. However, the 2,6-difluoro configuration may reduce binding affinity to targets optimized for 2,4-substituted analogs (e.g., etobenzanid’s pesticidal activity relies on 2,4-dichloro positioning) .
  • Structural Uniqueness: The benzohydrazide group offers two hydrogen-bond donors, contrasting with the single donor in benzamides (e.g., diflufenican). This could enable novel interactions in enzyme inhibition or receptor binding.

Q & A

Q. What are the common synthetic routes for preparing N-(2,6-Difluorophenyl)benzohydrazide?

The synthesis typically involves a multi-step approach starting with the reaction of 2,6-difluoroaniline and benzoyl chloride under controlled conditions to form the benzamide core. Subsequent hydrazide formation is achieved by reacting the intermediate with hydrazine hydrate. For example, a related procedure (for analogous hydrazides) involves trifluoroacetic acid-mediated deprotection followed by purification via column chromatography .

Q. Key reagents and conditions :

  • Benzoyl chloride in anhydrous dichloromethane at 0–5°C.
  • Hydrazine hydrate in ethanol under reflux.
  • Purification using silica gel column chromatography with ethyl acetate/hexane gradients.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm fluorine substitution patterns and hydrazide linkage.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C13_{13}H10_{10}F2_2N2_2O, expected m/z 260.0762) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch).
  • Elemental Analysis : To confirm purity (>95%) .

Q. What safety precautions are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in a cool, dry place away from oxidizing agents.
  • Dispose of waste via certified hazardous waste contractors .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking studies (e.g., using AutoDock Vina) can model interactions with target proteins like Aurora A kinase (PDB ID: 3H10). Parameters include:

  • Grid box centered on the active site (coordinates based on co-crystallized inhibitor 97B).
  • Validation via re-docking the native ligand (RMSD < 2.0 Å).
  • Free energy calculations (ΔG) to rank binding affinities .

Q. How to design experiments to study the catalytic activity of this compound in coordination complexes?

  • Ligand Variation : Synthesize complexes with auxiliary ligands (e.g., nitrobenzoic acids) to assess electronic effects on catalysis .
  • Kinetic Studies : Monitor reaction rates under varying temperatures/pressures.
  • Spectroscopic Monitoring : Use UV-Vis or NMR to track intermediate formation .

Q. Example catalytic system :

LigandReaction Yield (%)Turnover Frequency (h1^{-1})
3-Nitrobenzoic acid7812.5
2-Nitrobenzoic acid659.8

Q. What strategies resolve contradictions in reported catalytic data for this compound complexes?

  • Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, catalyst loading).
  • Control Experiments : Exclude ambient moisture/oxygen by working under inert atmospheres.
  • Advanced Characterization : Use X-ray crystallography or EXAFS to confirm complex structures .
  • Statistical Analysis : Apply multivariate regression to identify influential variables (e.g., ligand steric effects) .

Q. How to optimize reaction conditions for synthesizing derivatives of this compound?

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst) systematically.
  • High-Throughput Screening : Test 96-well plate arrays with automated liquid handling.
  • Green Chemistry Metrics : Evaluate atom economy and E-factor for sustainability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-Difluorophenyl)benzohydrazide
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